![molecular formula C20H22N6O3 B2569575 1-(2-Methoxyphenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea CAS No. 1396766-54-3](/img/structure/B2569575.png)
1-(2-Methoxyphenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a urea derivative, which is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group . It also contains a methoxyphenyl group and a pyrazin-2-yl group, which are common structures in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a urea group attached to a phenyl ring, a methoxyphenyl group, and a pyrazin-2-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the urea group, the methoxyphenyl group, and the pyrazin-2-yl group .Applications De Recherche Scientifique
Antibacterial Activity
A study focused on the synthesis and characterization of novel oxadiazoles revealed significant antibacterial properties. For instance, certain derivatives exhibited considerable activity against pathogens like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2009). This indicates the potential of such compounds in developing new antibacterial agents.
Antitumor and Anticancer Properties
Research into compounds with the pyrazole and oxadiazole moieties has shown promising antitumor activities. For example, specific derivatives demonstrated cytostatic activity against non-small cell lung cancer cell lines, suggesting the potential for reactivating p53 mutants in these cells (Bazin et al., 2016). Another study found that pyrazole derivatives containing 1,3,4-oxadiazole inhibited the growth of Hep G2 cells, indicating their potential in cancer therapy (Jin, 2014).
Antidiabetic Screening
Compounds related to the one have been evaluated for their antidiabetic properties through in vitro screenings, such as the α-amylase inhibition assay. This suggests their utility in exploring new treatments for diabetes (Lalpara et al., 2021).
Insecticidal Activity
Some derivatives have been synthesized and characterized for their insecticidal activities against pests like the diamondback moth (Plutella xylostella), showing that these compounds can serve as potential agricultural chemicals (Qi et al., 2014).
Antimicrobial Agents
A series of substituted quinazolines with antimicrobial properties against various bacteria highlights the broad-spectrum activity of these compounds. This research underlines the potential for developing new antimicrobial drugs (Buha et al., 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-28-16-8-4-3-7-14(16)23-19(27)25-20(9-5-2-6-10-20)18-24-17(26-29-18)15-13-21-11-12-22-15/h3-4,7-8,11-13H,2,5-6,9-10H2,1H3,(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQHIBWFCANSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(1,3-Benzodioxol-5-yl)-2-[(4-chlorophenyl)methyl]pyridazin-3-one](/img/structure/B2569492.png)

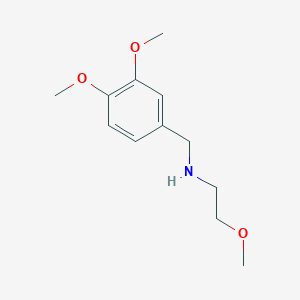
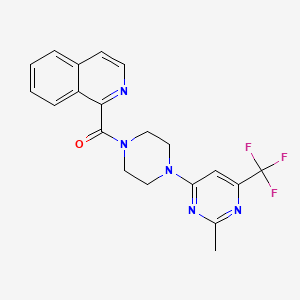
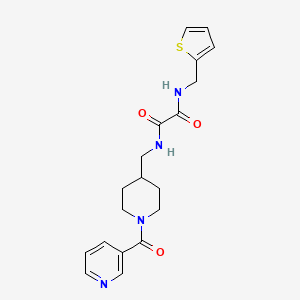
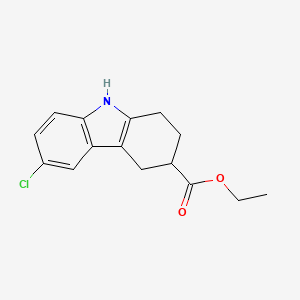

![2-((1R,5S)-8-Oxabicyclo[3.2.1]oct-3-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2569502.png)
![4-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2569505.png)
![(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-phenoxyanilino)prop-2-en-1-one](/img/structure/B2569508.png)
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide](/img/structure/B2569509.png)
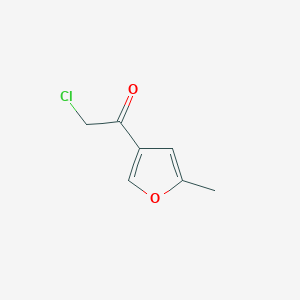
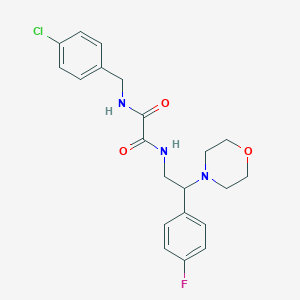
![4-[(2,6-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B2569514.png)